molecular formula C17H15N3O4S2 B2958409 5-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 325986-55-8

5-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No. B2958409
M. Wt: 389.44
InChI Key: WROVIVQMACWEEV-UHFFFAOYSA-N
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Description

The compound “5-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide” is also known as Protonitazene . It is a synthetic opioid and is a 5-nitro-2-benzylbenzimidazole . Protonitazene has been described as a white, yellow, or brown powder and as a crystalline solid .


Synthesis Analysis

The synthesis of Protonitazene involves the reaction of species with an n-propoxyphenyl imidate, obtained from n-propoxyphenylacetonitrile derivative, which affords the 5-nitro-substituted product . The synthetic strategy includes the cyclization of precursor ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide .


Molecular Structure Analysis

The molecular formula of Protonitazene is C23H30N4O3 . The InChI representation is InChI=1S/C23H30N4O3/c1-4-15-30-20-10-7-18 (8-11-20)16-23-24-21-17-19 (27 (28)29)9-12-22 (21)26 (23)14-13-25 (5-2)6-3/h7-12,17H,4-6,13-16H2,1-3H3 . The SMILES representation is CCCOC1=CC=C (CC2=NC3=CC ( [N+] ( [O-])=O)=CC=C3N2CCN (CC)CC)C=C1 .


Physical And Chemical Properties Analysis

Protonitazene is described as a white, yellow, or brown powder and as a crystalline solid . The molecular weight of Protonitazene is 410.5093 g/mol .

Scientific Research Applications

Radiosensitizers and Cytotoxins

A study explored nitrothiophenes with various substituents, including N-(ω-aminoalkyl) side chains, as potential radiosensitizers and selective bioreductively activated cytotoxins. These compounds demonstrated in vitro effectiveness as radiosensitizers for hypoxic mammalian cells, with some variations in potency based on the structural features of the side chains (Threadgill et al., 1991).

Crystal Structure Analysis

Research involving the crystal structure of related compounds, such as 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, provides insights into the structural stability and intermolecular interactions of nitrothiophene derivatives. These structural analyses are crucial for understanding the chemical properties and potential applications of these compounds (Prabhuswamy et al., 2016).

Antimicrobial Properties

A variety of N-substituted thiophene-2-carboxamides were synthesized and tested for their antimicrobial properties. Some of these compounds showed potential antibacterial and antifungal activities, indicating the relevance of nitrothiophene derivatives in the development of new antimicrobial agents (Sowmya et al., 2018).

Coordination Polymers in Crystal Engineering

Research on thiophene-2,5-dicarboxylic acid derivatives, including nitro-functionalized variants, has led to the development of new coordination polymers. These polymers have been analyzed for their structural properties and photoluminescence, indicating potential applications in materials science (Xue et al., 2015).

Antileishmanial Activity

Novel compounds based on 5-(5-nitrothiophene-2-yl)-1,3,4-thiadiazole were developed and evaluated for their antileishmanial properties. These compounds demonstrated significant activity against Leishmania major, highlighting the therapeutic potential of nitrothiophene derivatives in treating parasitic infections (Sadat-Ebrahimi et al., 2019).

Anticancer Applications

The synthesis of thiophene-based compounds, including those with nitro-functionalized groups, has been explored for their potential anticancer activity. These compounds have been tested in vitro, showing inhibitory activity against various cancer cell lines, suggesting their utility in cancer treatment (Atta & Abdel‐Latif, 2021).

Safety And Hazards

Protonitazene is a potent µ-opioid receptor agonist and is expected to produce dependence similar to other opioids such as morphine and fentanyl . It has shown potent opioid effects and abuse potential in animals . Several fatalities have occurred in which the presence of Protonitazene was confirmed, usually with other substances . Protonitazene is reported to be administered through various routes, including intranasally and intravenously .

Future Directions

Protonitazene is relatively new on the illicit drug market, and there is limited information on the prevalence of its use or of its harm . The number of deaths may be underreported because of limitations in testing, including difficulty in differentiating this substance from isotonitazene . As it poses a risk to public health and has no recognized therapeutic use, it is crucial to continue research and monitoring of this substance .

properties

IUPAC Name

5-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S2/c1-2-9-24-12-5-3-11(4-6-12)13-10-25-17(18-13)19-16(21)14-7-8-15(26-14)20(22)23/h3-8,10H,2,9H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROVIVQMACWEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

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